molecular formula C6H4BrF2NO B11772702 6-Bromo-4-(difluoromethyl)pyridin-3-ol

6-Bromo-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B11772702
M. Wt: 224.00 g/mol
InChI Key: LBSYBGMRWISSQR-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4BrF2NO It is a derivative of pyridine, characterized by the presence of bromine and difluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine and difluoromethyl groups onto a pyridine ring. One common method is the bromination of 4-(difluoromethyl)pyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired compound in its pure form.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of pyridine amines or alcohols.

Scientific Research Applications

6-Bromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)pyridin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridin-4-ol
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 3-Pyridinol, 4-bromo-6-(difluoromethyl)-

Comparison: 6-Bromo-4-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring The presence of both bromine and difluoromethyl groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

6-bromo-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4BrF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H

InChI Key

LBSYBGMRWISSQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)O)C(F)F

Origin of Product

United States

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